molecular formula C20H23N5O3 B2773389 8-(3,4-dimethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896844-33-0

8-(3,4-dimethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2773389
CAS No.: 896844-33-0
M. Wt: 381.436
InChI Key: YCPOMYBUZWDUPB-UHFFFAOYSA-N
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Description

8-(3,4-dimethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C20H23N5O3 and its molecular weight is 381.436. The purity is usually 95%.
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Biological Activity

The compound 8-(3,4-dimethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the imidazopurine class of compounds, which have garnered interest due to their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C_{21}H_{25}N_{5}O_{5}
  • Molecular Weight : 425.46 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

1. Antidepressant and Anxiolytic Effects

A study highlighted the potential antidepressant properties of derivatives related to imidazo[2,1-f]purine-2,4(3H,8H)-dione. The compound demonstrated significant affinity for serotonin receptors (5-HT_1A and 5-HT_7), which are critical targets in the treatment of depression and anxiety disorders. In vivo studies indicated that certain derivatives exhibited greater anxiolytic effects than standard treatments like diazepam .

3. Phosphodiesterase Inhibition

The compound has been evaluated for its ability to inhibit phosphodiesterase enzymes (PDEs), particularly PDE4B and PDE10A. These enzymes are involved in the degradation of cyclic nucleotides (cAMP and cGMP), which play essential roles in various signaling pathways. Inhibition can lead to increased levels of these second messengers, thereby enhancing cellular responses associated with mood regulation and inflammation .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Receptor Binding : Interaction with serotonin receptors modulates neurotransmitter release and neuronal excitability.
  • Enzyme Inhibition : By inhibiting phosphodiesterases, the compound alters intracellular signaling pathways that influence mood and anxiety.
  • Antimicrobial Activity : Potential disruption of bacterial metabolic processes leading to cell death.

Case Studies and Research Findings

Several studies have contributed to our understanding of this compound's biological activity:

StudyFindings
Study on Antidepressant Activity Identified significant receptor affinity for 5-HT_1A/5-HT_7; showed enhanced effects compared to diazepam.
Antimicrobial Evaluation Demonstrated effectiveness against MRSA; potential mechanism involves cell wall synthesis inhibition.
Phosphodiesterase Inhibition Study Found to inhibit PDE4B and PDE10A; implications for mood regulation therapies.

Properties

IUPAC Name

6-(3,4-dimethylphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-12-6-7-15(10-13(12)2)25-14(3)11-24-16-17(21-19(24)25)22(4)20(27)23(18(16)26)8-9-28-5/h6-7,10-11H,8-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPOMYBUZWDUPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCOC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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